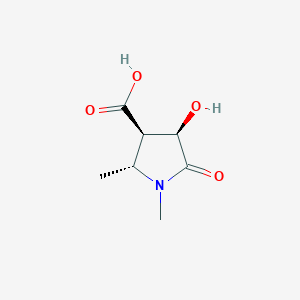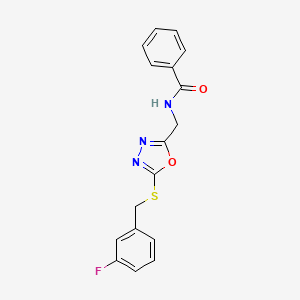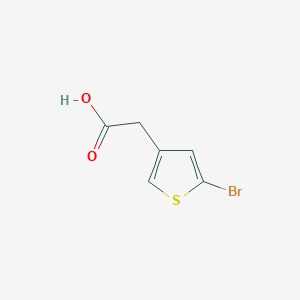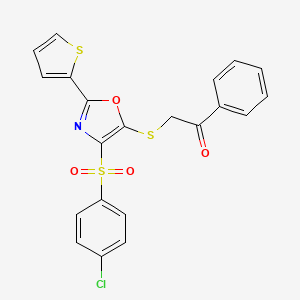![molecular formula C20H12ClF5N2O2 B2885035 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339024-18-9](/img/structure/B2885035.png)
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
NF-κB and AP-1 Gene Expression Inhibition
A study by Palanki et al. (2000) explored the structure-activity relationship of compounds similar to the one , targeting NF-κB and AP-1 transcription factors. This research is significant as these factors are crucial in inflammatory and immune responses. The study found that specific structural modifications could enhance cell-based activity and gastrointestinal permeability, indicating potential therapeutic applications in targeting these transcription pathways (Palanki et al., 2000).
Anticonvulsant Enaminones
Kubicki et al. (2000) examined the crystal structures of anticonvulsant enaminones, including derivatives that structurally resemble the compound . Their findings contribute to the understanding of the structural bases for anticonvulsant activity, potentially guiding the development of new treatments for epilepsy and related conditions (Kubicki et al., 2000).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified compounds structurally related to 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide as potent inhibitors of Glycine Transporter 1 (GlyT1). Such inhibition has implications in treating disorders like schizophrenia, suggesting therapeutic potential in neuropsychiatric conditions (Yamamoto et al., 2016).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized derivatives related to this compound and tested them for antitubercular and antibacterial activities. Some derivatives showed more potency than reference drugs, indicating potential applications in treating tuberculosis and bacterial infections (Bodige et al., 2020).
Antipathogenic Activity
Limban et al. (2011) investigated the antipathogenic activity of thiourea derivatives structurally similar to the compound . They found significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilm form, indicating potential in developing new antimicrobial agents (Limban et al., 2011).
Mécanisme D'action
Mode of Action
The presence of a trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency toward certain enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound’s structure suggests it could participate in electronically divergent processes with a metal catalyst in a Suzuki–Miyaura (SM) coupling reaction .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with various receptors or enzymes, it could have diverse effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF5N2O2/c21-15-7-12(18(29)27-17-5-4-14(22)8-16(17)23)10-28(19(15)30)9-11-2-1-3-13(6-11)20(24,25)26/h1-8,10H,9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPUSKCWUXTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)


![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)




![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)
